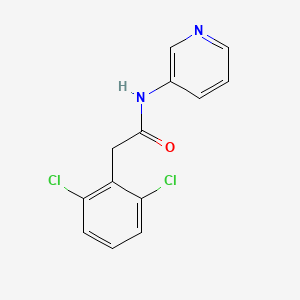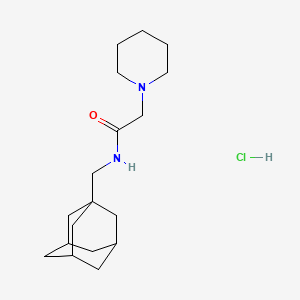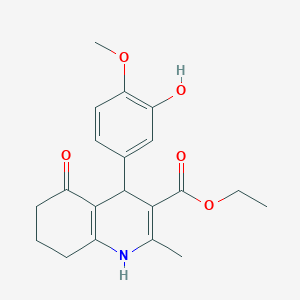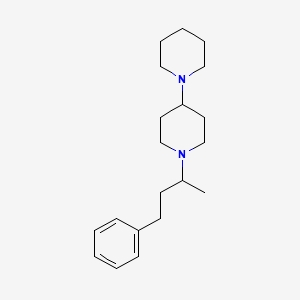![molecular formula C20H17FN2O3 B5220718 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research. It is a pyrrole derivative, also known as FENROFIBRATE, and has been studied for its potential application in treating various diseases.
作用機序
The mechanism of action of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a PPAR-alpha agonist, which activates PPAR-alpha and increases the expression of genes involved in lipid metabolism, leading to a reduction in serum triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid include a reduction in serum triglyceride levels and an increase in HDL cholesterol levels. It also has anti-inflammatory and antioxidant properties, which can help in reducing inflammation and oxidative stress. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
実験室実験の利点と制限
The advantages of using 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments include its well-established mechanism of action and its ability to target multiple pathways simultaneously. It is also relatively safe and has a low risk of adverse effects. However, the limitations include its low solubility in water, making it difficult to administer in vivo, and its potential to interact with other drugs, leading to drug-drug interactions.
将来の方向性
For research on 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid include exploring its potential application in treating other diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to determine the optimal dosage and duration of treatment and to investigate the potential side effects of long-term use. Furthermore, the development of more efficient synthesis methods and novel formulations can improve the bioavailability and solubility of the compound, making it more suitable for in vivo studies.
Conclusion:
In conclusion, 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a promising compound with potential applications in treating various diseases. Its well-established mechanism of action, lipid-lowering effects, anti-inflammatory, and antioxidant properties make it an attractive candidate for drug development. However, further research is needed to fully understand its therapeutic potential and to overcome the limitations associated with its use.
合成法
The synthesis of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves the reaction of 4-fluorobenzaldehyde, pyrrole, and glycine in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the final product. The purity of the compound can be increased by recrystallization and purification techniques.
科学的研究の応用
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied for its potential application in treating various diseases. It has been found to have lipid-lowering effects and has been used in the treatment of dyslipidemia, hypertriglyceridemia, and atherosclerosis. Additionally, it has been studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-[1-(4-carbamoylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-15-5-1-13(2-6-15)18-11-9-17(10-12-19(24)25)23(18)16-7-3-14(4-8-16)20(22)26/h1-9,11H,10,12H2,(H2,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEWQLDDFLVLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-carbamoylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)
![methyl 4,5-dimethyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5220649.png)
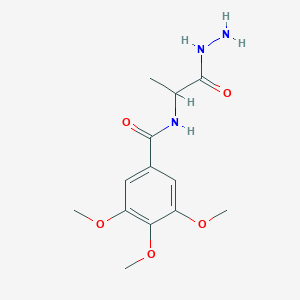
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
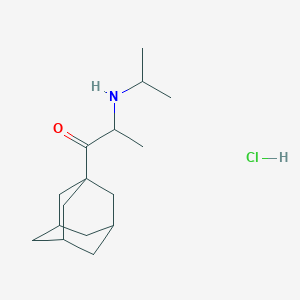
![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)
